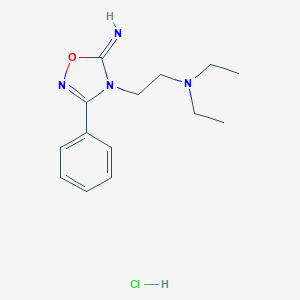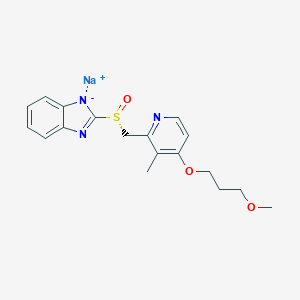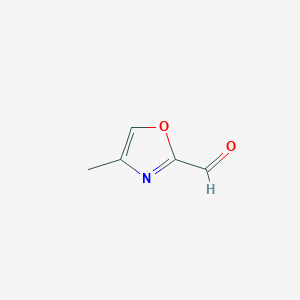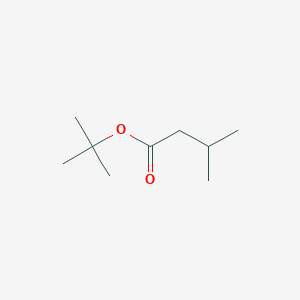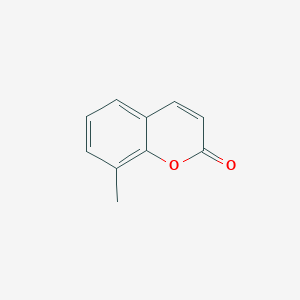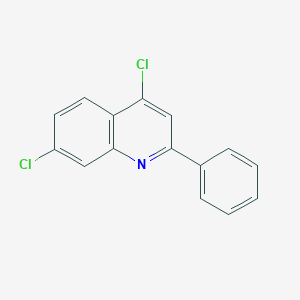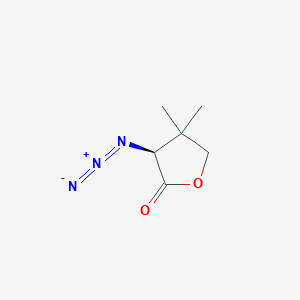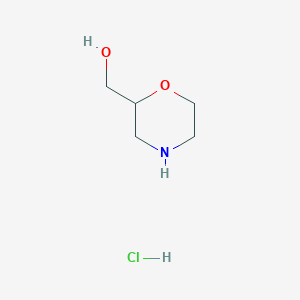
Kukoamine A
概要
説明
Kukoamine A is a chemical compound that is present in some plants including Lycium chinense, potatoes, and tomatoes . It is a natural occurring spermine derivative . The most prevalent example is Kukoamine A; others include Kukoamine B, C, and D . Chemically, Kukoamines are catechols and also dihydrocaffeic acid derivatives of polyamines .
Synthesis Analysis
The synthesis of Kukoamine A involves direct selective acylation of the primary amino functions of spermine and spermidine with a variety of isolable succinimidyl cinnamates, followed by catalytic hydrogenation . This process yields high amounts of the spermine alkaloid Kukoamine A and analogs suitable for structure-activity relationship studies .Molecular Structure Analysis
Kukoamine A has a linear-chain structure in which two dihydrocaffeoyl moieties are individually connected to two terminal N-atoms . The molecular formula of Kukoamine A is C28H42N4O6 .Chemical Reactions Analysis
Kukoamine A has been found to have diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties . It inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml .Physical And Chemical Properties Analysis
The molar mass of Kukoamine A is 530.666 g·mol−1 . More detailed physical and chemical properties may require further experimental analysis.科学的研究の応用
Anti-Osteoporosis Effects
KuA has been identified as an anti-osteoporosis drug target. Osteoporosis is characterized by decreased bone mineral density and compromised bone microarchitecture. Studies have demonstrated that KuA, extracted from Lycium Chinense Mill (LC), exhibits potent effects in inhibiting bone loss. In vivo experiments using osteoporosis-induced mice models revealed that KuA significantly increased bone mineral density, improved bone microarchitecture, and enhanced osteoblastic differentiation-related gene expression. These findings suggest that KuA could protect against osteoporosis development .
Lipoxygenase Inhibition
KuA analogs have been evaluated for their lipoxygenase inhibitory activity. Lipoxygenases play a crucial role in inflammation and radical attack. KuA and its derivatives have shown promise in attenuating inflammation levels and protecting against oxidative stress. These properties make KuA a potential candidate for managing inflammatory conditions .
Antioxidant and Cytoprotective Effects
Comparative studies between KuA and its isomer, Kukoamine B (KB), revealed interesting insights. Both phenolic alkaloids were investigated using cellular models and various antioxidant assays. KuA demonstrated cytoprotective effects by reducing oxidative stress and inflammation. Understanding these effects can contribute to developing therapeutic strategies for oxidative stress-related diseases .
Metabolomics and Lipidomics
KuA has been studied using metabolomics and lipidomics approaches. Lipidomics analysis revealed that KB (a related compound) reduced circulating triglycerides, cholesterol, and phosphatidylethanolamine levels while increasing phosphatidylcholines. Additionally, KB increased acylcarnitines and reduced systemic inflammation. These findings highlight KuA’s potential impact on lipid metabolism and inflammation .
Spermine Alkaloid Synthesis
Efficient syntheses of KuA and its analogs have been achieved through direct selective acylation of spermine and spermidine. These synthetic compounds are suitable for structure-activity relationship studies. Understanding their chemical properties can aid in designing novel derivatives with improved biological activities .
作用機序
Target of Action
Kukoamine A (KuA) is a bioactive compound that has been identified as having significant effects on several targets. One of the primary targets of KuA is Glycogen Phosphorylase (PYGM) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. KuA has also been found to inhibit trypanothione reductase , an enzyme that is essential for the survival of certain parasites .
Mode of Action
KuA interacts with its targets in several ways. It has been found to regulate PYGM, which is associated with a maximum number of active ingredients of Lycium Chinense Mill (LC), a plant from which KuA is extracted . By inhibiting trypanothione reductase, KuA exhibits antihypertensive activity . Furthermore, KuA has been shown to attenuate lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the PI3K/Akt pathway .
Biochemical Pathways
KuA affects several biochemical pathways. It has been found to increase acylcarnitines and reduce systemic inflammation . It also regulates nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . In addition, KuA has been shown to improve osteogenic differentiation and mineralization in cell experiments .
Pharmacokinetics
A study on kukoamine b, a compound similar to kua, found that it had a mean elimination half-life of 340–488 hours, a clearance of 935–1349 L/h, and a distribution volume of 4574–10190 L . The average accumulation ratios of area under the plasma concentration–time curve and maximum plasma concentration were 1.06 and 1.02, respectively .
Result of Action
KuA has been found to have several molecular and cellular effects. In vivo, KuA treatment significantly increased the bone mineral density and improved bone microarchitecture . It also increased mRNA expression of osteoblastic differentiation-related genes in ovariectomized mice and protected against cell apoptosis, oxidative stress level, and inflammation . In vitro, KuA significantly improved osteogenic differentiation and mineralization in cell experiments .
Action Environment
The action of KuA can be influenced by various environmental factors. For instance, the pH value can affect the IC50 values of KuA in PTIO•-scavenging assays . .
Safety and Hazards
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDDENZPBFBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
| Record name | Kukoamine A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kukoamines | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318256 | |
| Record name | Kukoamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75288-96-9 | |
| Record name | Kukoamine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kukoamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kukoamine A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kukoamine A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:
- Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by Kukoamine A has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
- Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. Kukoamine A's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
- Act as a μ-opioid receptor agonist: Kukoamine A's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
- Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. Kukoamine A's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].
ANone: The downstream effects of Kukoamine A vary depending on the specific target and cell type involved. Some observed effects include:
- Reduced oxidative stress: Kukoamine A has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
- Suppressed inflammation: Kukoamine A can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
- Inhibition of apoptosis: Kukoamine A can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
- Modulation of extracellular matrix degradation: Kukoamine A has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].
ANone: The molecular formula of Kukoamine A is C34H52N4O8, and its molecular weight is 648.8 g/mol.
A: Spectroscopic data, including NMR and mass spectrometry data, for Kukoamine A can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize Kukoamine A and its metabolites in Lycii Cortex [].
ANone: Studies investigating Kukoamine A analogs have provided insights into the structure-activity relationships:
- Polyamine chain length: The spermine derivative (Kukoamine A) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
- Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in Kukoamine A yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].
ANone: Various cell-based assays have been employed to investigate the effects of Kukoamine A, including:
- Human alveolar basal epithelial cells (HABECs): To study the effects of Kukoamine A on Mycoplasma pneumoniae pneumonia [].
- Rat nucleus pulposus cells (NPCs): To investigate the role of Kukoamine A in intervertebral disc degeneration [].
- Human keratinocyte cell lines (HaCaT): To assess the protective effects of Kukoamine A against trans-2-nonenal-induced cell damage [].
- Human glioblastoma cells: To evaluate the inhibitory effects of Kukoamine A on tumor cell growth and migration [].
ANone: Several animal models have been utilized to evaluate the effects of Kukoamine A:
- Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of Kukoamine A and related compounds [, , ].
- Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of Kukoamine A in lung injury [].
- Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of Kukoamine A and its analogs [, ].
- Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of Kukoamine A [, ].
- Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
- 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of Kukoamine A in Parkinson's disease [, ].
- Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





